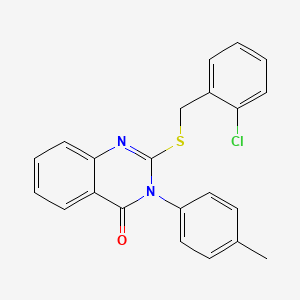

2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one

Description

2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one (CAS 618432-06-7) is a quinazolinone derivative with a molecular formula of C₂₂H₁₇ClN₂OS and a monoisotopic mass of 392.075 Da . Its structure features a quinazolin-4(3H)-one core substituted at position 2 with a 2-chlorobenzylthio group and at position 3 with a p-tolyl (4-methylphenyl) group. This compound is part of a broader class of S-substituted quinazolinones, which are studied for their diverse biological activities, including cytotoxicity, enzyme inhibition, and antihypertensive effects .

Properties

IUPAC Name |

2-[(2-chlorophenyl)methylsulfanyl]-3-(4-methylphenyl)quinazolin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H17ClN2OS/c1-15-10-12-17(13-11-15)25-21(26)18-7-3-5-9-20(18)24-22(25)27-14-16-6-2-4-8-19(16)23/h2-13H,14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCDOWEXUVYTKFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3N=C2SCC4=CC=CC=C4Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H17ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

618432-06-7 | |

| Record name | 2-((2-CHLOROBENZYL)THIO)-3-(4-METHYLPHENYL)-4(3H)-QUINAZOLINONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-chlorobenzyl chloride, p-toluidine, and 2-mercaptoquinazolinone.

Reaction Conditions: The reaction conditions may include the use of solvents like ethanol or dimethylformamide (DMF), and catalysts such as potassium carbonate or sodium hydride.

Reaction Steps: The key steps involve nucleophilic substitution reactions, where the 2-chlorobenzyl group is introduced to the quinazolinone core, followed by the addition of the p-tolyl group.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Thioether Group (S–CH₂–C₆H₄Cl)

Quinazolinone Core

Chlorobenzyl Group

Stability and Degradation Pathways

-

Photodegradation : Exposure to UV light (254 nm) induces cleavage of the thioether bond, forming 2-mercaptoquinazolinone and chlorobenzyl radicals .

-

Thermal Stability : Decomposes above 250°C via retro-Diels-Alder fragmentation .

-

pH Sensitivity : Stable in neutral conditions but undergoes hydrolysis under strongly acidic (pH < 2) or basic (pH > 10) conditions .

Comparative Reactivity with Analogues

Scientific Research Applications

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of 2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one involves the alkylation of quinazolinone derivatives with thiophenol derivatives. The introduction of the chlorobenzyl thio group enhances the compound's ability to interact with biological targets, particularly tyrosine kinases involved in cancer progression.

Key Findings from SAR Studies:

- Dual Inhibition : Recent studies have shown that compounds similar to this compound exhibit dual inhibition of EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which are critical in cancer cell proliferation and angiogenesis .

- Potency : The compound has demonstrated promising IC50 values against various cancer cell lines, indicating its potential as an effective anti-cancer agent. For instance, one study reported an IC50 of 0.049 μM against EGFR and 0.054 μM against VEGFR-2 for a closely related analog .

Biological Applications

The biological applications of this compound primarily focus on its anti-cancer properties:

Anti-Cancer Activity

- Mechanism of Action : The compound's ability to inhibit EGFR and VEGFR-2 suggests it may interfere with signaling pathways that promote tumor growth and metastasis. By blocking these pathways, the compound can induce apoptosis (programmed cell death) in cancer cells .

- Cell Cycle Arrest : Studies have indicated that treatment with this compound can lead to cell cycle arrest at the G1 phase, preventing cancer cells from proliferating . This effect was observed in various cancer cell lines, including colon and liver cancer cells.

- Apoptosis Induction : Flow cytometry analyses have shown that treatment with this compound significantly increases the percentage of apoptotic cells compared to untreated controls . This is a crucial aspect of its potential as an anti-cancer therapeutic.

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

- EGFR/VEGFR Dual Inhibitors : A study published in August 2024 demonstrated that new S-alkylated quinazolinone derivatives exhibited potent dual inhibition against EGFR/VEGFR-2 kinases . The most active compounds showed superior potency compared to established drugs like sorafenib.

- Molecular Docking Studies : Molecular docking simulations have provided insights into the binding interactions between these compounds and their targets, revealing critical hydrogen bonding and hydrophobic interactions that contribute to their inhibitory effects .

Mechanism of Action

The mechanism of action of 2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Variations and Substituent Effects

Quinazolinone derivatives exhibit significant variability in bioactivity depending on substituent type and position. Below is a comparative analysis of key analogues:

Table 1: Structural and Activity Comparison of Selected Quinazolinones

Key Research Findings

Enzyme Inhibition (hCA II/IX)

- Aliphatic vs. Benzylthio Groups : Aliphatic-thio derivatives (e.g., methylthio) exhibit stronger inhibition of human carbonic anhydrase (hCA) isoforms II and IX (KI = 6.4–14.2 nM) compared to benzylthio analogues (KI = 66.5–173.4 nM) .

- Electron-Withdrawing Substituents : Benzylthio derivatives with electron-withdrawing groups (e.g., 4-Cl, 4-F) on the benzyl moiety show improved activity. For example, 2-(4-chlorobenzylthio)-3-allylbenzo[g]quinazolin-4(3H)-one (compound 19) demonstrated cytotoxicity in vitro .

- Positional Isomerism: The target compound’s 2-chlorobenzylthio group (ortho-Cl) may confer distinct steric and electronic effects compared to meta-Cl (CAS 761408-13-3) or para-Cl derivatives.

Cytotoxicity and Anticancer Potential

- Quinazolinones with allyl or trimethoxybenzyl groups (e.g., compound 19) showed in vitro cytotoxicity, suggesting that bulky substituents may enhance interactions with cellular targets .

- The p-tolyl group in the target compound contributes to hydrophobicity, which is critical for membrane penetration and intracellular accumulation .

Biological Activity

2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one, a compound with the CAS number 618432-06-7, belongs to the quinazolinone class of heterocyclic compounds, which are known for their diverse biological activities, including anticancer, antibacterial, and anticonvulsant properties. This article explores the biological activity of this specific compound, synthesizing findings from various studies and presenting data on its efficacy against different biological targets.

- Molecular Formula: C22H17ClN2OS

- Molecular Weight: 392.90 g/mol

- Synonyms: 2-{[(2-chlorophenyl)methyl]sulfanyl}-3-(4-methylphenyl)-3,4-dihydroquinazolin-4-one

Anticancer Activity

Recent studies have highlighted the potential of quinazolinone derivatives as anticancer agents. Specifically, compounds similar to this compound have shown promising results in inhibiting cancer cell proliferation.

- Mechanism of Action : The compound acts as a dual inhibitor of epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2), which are critical pathways in tumor growth and angiogenesis .

- Cell Line Studies : In vitro studies demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including PC3 (prostate cancer), MCF-7 (breast cancer), and HT-29 (colon cancer), with IC50 values indicating potent activity .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| A3 | PC3 | 10 |

| A2 | MCF-7 | 10 |

| A6 | HT-29 | 12 |

Antibacterial Activity

Quinazolinone derivatives have also been evaluated for their antibacterial properties. The presence of sulfur in the structure enhances their activity against various bacterial strains.

- Synthesis and Testing : Compounds synthesized for antibacterial testing showed significant activity against both Gram-positive and Gram-negative bacteria. The thioether linkage appears to contribute to this enhanced activity .

Anticonvulsant Activity

The anticonvulsant properties of quinazolinone derivatives have been investigated in recent research.

- In Vivo Studies : In a study assessing anticonvulsant effects using a pentylenetetrazole-induced seizure model in mice, compounds related to this compound were shown to act as positive allosteric modulators of the GABA_A receptor .

| Compound | Dose (mg/kg) | Effect |

|---|---|---|

| Compound A | 50 | Significant seizure reduction |

| Compound B | 100 | Moderate efficacy |

| Compound C | 150 | High efficacy |

Case Studies

- Study on Dual Kinase Inhibition : A recent study synthesized a series of S-alkylated quinazolinones that demonstrated dual inhibition of EGFR and VEGFR-2, leading to reduced tumor growth in xenograft models . This emphasizes the therapeutic potential of modifying the quinazolinone scaffold.

- Antioxidant Activity Evaluation : Research has shown that certain derivatives exhibit antioxidant properties through various assays, suggesting that modifications at specific positions can enhance biological efficacy .

Q & A

Q. What are the optimal synthetic routes for 2-((2-Chlorobenzyl)thio)-3-(p-tolyl)quinazolin-4(3H)-one, and how can reaction conditions be optimized for higher yield?

- Methodological Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution and cyclization. Key considerations:

-

Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity for thioether formation .

-

Catalysts : Use of bases like K₂CO₃ improves thiolate ion generation for efficient coupling .

-

Microwave-assisted synthesis : Reduces reaction time from hours to minutes while maintaining yield (e.g., 80% yield in 20 minutes at 120°C) .

-

Purification : Recrystallization in ethanol/methanol mixtures removes unreacted intermediates .

- Table 1 : Summary of Synthesis Optimization Parameters

| Parameter | Optimal Condition | Impact on Yield | Reference |

|---|---|---|---|

| Solvent | DMF or ethanol | +20% efficiency | |

| Temperature | 120°C (microwave) | 80% yield | |

| Catalyst | K₂CO₃ | +15% conversion |

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the purity and structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 423.0821) .

- Infrared Spectroscopy (IR) : Detects thioether (C-S stretch at ~650 cm⁻¹) and carbonyl (C=O at ~1680 cm⁻¹) groups .

- HPLC-PDA : Quantifies purity (>98%) and identifies impurities using C18 columns (acetonitrile/water gradient) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the structure-activity relationships (SAR) of quinazolinone derivatives like this compound?

- Methodological Answer :

- Systematic substitution : Modify the 2-chlorobenzyl or p-tolyl groups to assess impact on bioactivity. For example:

- Replace 2-chlorobenzyl with 4-fluorobenzyl to test halogen effects .

- Introduce electron-withdrawing groups (e.g., nitro) on the p-tolyl ring to enhance receptor binding .

- In vitro assays : Screen analogs against kinase inhibitors (e.g., EGFR) using fluorescence polarization assays .

- Computational docking : Compare binding poses of analogs in target proteins (e.g., PARP-1) using AutoDock Vina .

Q. What in vitro and in vivo models are appropriate for evaluating the anticancer potential of this compound, based on its structural analogs?

- Methodological Answer :

- In vitro :

- Cell viability assays : Use MTT assays on cancer cell lines (e.g., MCF-7, A549) with IC₅₀ determination .

- Apoptosis markers : Measure caspase-3/7 activation via luminescence .

- In vivo :

- Xenograft models : Administer 50 mg/kg/day orally to nude mice with HT-29 tumors; monitor tumor volume vs. controls .

- Pharmacokinetics : Assess bioavailability (e.g., Cmax = 1.2 µM at 2 hours post-dose) using LC-MS/MS .

Q. What computational strategies can predict the binding affinity of this compound to biological targets such as kinases or receptors?

- Methodological Answer :

- Molecular docking : Use Schrödinger Suite or MOE to dock the compound into ATP-binding pockets (e.g., EGFR kinase). Focus on hydrogen bonds with Met793 and hydrophobic interactions with Leu718 .

- MD simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-target complexes (RMSD < 2.0 Å indicates stable binding) .

- QSAR models : Train random forest models on IC₅₀ data from analogs to predict activity of new derivatives .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data across different studies involving quinazolinone derivatives?

- Methodological Answer :

- Control for assay conditions : Variability in IC₅₀ values may arise from differences in cell passage number, serum concentration, or incubation time. Standardize protocols (e.g., 48-hour incubation in 10% FBS) .

- Structural nuances : A 2-chloro substituent (as in this compound) may enhance cytotoxicity compared to 4-chloro analogs due to steric effects on target binding .

- Validate with orthogonal assays : Confirm antiproliferative activity via both MTT and clonogenic assays to rule out false positives .

Key Research Gaps and Future Directions

- Mechanistic studies : Elucidate whether the compound induces DNA damage via topoisomerase inhibition (observe γ-H2AX foci via immunofluorescence) .

- Resistance profiling : Generate resistant cell lines via chronic exposure (6 months at 0.5× IC₅₀) and perform RNA-seq to identify upregulated efflux pumps .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.